Product packaging for Heptadecanoic acid, 4-methyl-(Cat. No.:CAS No. 53696-26-7)

Heptadecanoic acid, 4-methyl-

Cat. No.: B14640634
CAS No.: 53696-26-7
M. Wt: 284.5 g/mol
InChI Key: YJSYQGRKJYFNIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptadecanoic acid, 4-methyl- is an organic compound with the molecular formula C18H36O2 and a molecular weight of 284.48 g/mol . As a methyl-branched derivative of a seventeen-carbon fatty acid (heptadecanoic acid), it belongs to a class of lipids that can occur naturally, though detailed information on its specific natural abundance and properties is limited . This compound is presented as a high-purity material for research purposes. While the specific research applications and mechanism of action for Heptadecanoic acid, 4-methyl- are not fully detailed in the available literature, branched-chain fatty acids like this one are of significant interest in lipidomics, chemical ecology, and as analytical standards for chromatography and mass spectrometry . Researchers can utilize this compound to probe its role in biological systems or to study its physical and chemical characteristics. Heptadecanoic acid, 4-methyl- is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O2 B14640634 Heptadecanoic acid, 4-methyl- CAS No. 53696-26-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53696-26-7

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

4-methylheptadecanoic acid

InChI

InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(2)15-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20)

InChI Key

YJSYQGRKJYFNIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C)CCC(=O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Heptadecanoic Acid, 4 Methyl

Proposed Endogenous Synthesis Mechanisms for Odd-Chain and Branched-Chain Fatty Acids

The synthesis of odd-chain and branched-chain fatty acids in mammals is less prevalent than that of even-chain fatty acids and is often linked to dietary sources. However, endogenous pathways for their de novo synthesis and modification exist.

The de novo synthesis of fatty acids is primarily carried out by the enzyme fatty acid synthase (FASN), which typically uses acetyl-CoA as a primer to produce straight-chain fatty acids. However, for the synthesis of odd-chain and certain branched-chain fatty acids, other primers can be utilized. nih.gov In the case of odd-chain fatty acids, propionyl-CoA serves as the initiating substrate. researchgate.netnih.gov

For a 4-methyl-branched fatty acid, the synthesis would likely involve a branched short-chain acyl-CoA as a primer. These primers can be derived from the catabolism of branched-chain amino acids such as valine, leucine (B10760876), and isoleucine. nih.gov For instance, the breakdown of valine can lead to the formation of isobutyryl-CoA, and leucine can produce isovaleryl-CoA. These branched primers can then be elongated by the fatty acid synthase system.

The synthesis of Heptadecanoic acid, 4-methyl- would require a specific branched primer. The methyl group at the 4-position (an even-numbered carbon from the carboxyl end) suggests that a standard fatty acid synthesis primer like acetyl-CoA or propionyl-CoA is unlikely to be the direct precursor for the branch. Instead, it is plausible that a modification occurs during the elongation process or that a specific branched precursor is utilized.

Table 1: Precursors for Fatty Acid Synthesis

Fatty Acid Type Primary Precursor/Primer Resulting Fatty Acid Structure
Even-chain Acetyl-CoA Straight chain with an even number of carbons
Odd-chain Propionyl-CoA Straight chain with an odd number of carbons
Branched-chain Branched-chain acyl-CoAs (e.g., isobutyryl-CoA, isovaleryl-CoA) Branched chain, with the structure dependent on the primer

Once a fatty acid is synthesized, its chain length can be modified through elongation and shortening processes. Fatty acid elongation occurs primarily in the endoplasmic reticulum and mitochondria. nih.govyoutube.com The microsomal system in the endoplasmic reticulum adds two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA. diva-portal.org This process is catalyzed by a family of enzymes known as elongases (ELOVLs). diva-portal.org It is through these elongation steps that a shorter branched-chain fatty acid could be extended to the 17-carbon length of heptadecanoic acid.

Conversely, fatty acid shortening can occur through peroxisomal β-oxidation or, in some cases, through novel mechanisms. For example, certain fungal peroxygenases have been shown to catalyze the shortening of fatty acid chains, yielding dicarboxylic acids that are two carbons shorter. mdpi.com

The degradation of fatty acids primarily occurs through β-oxidation in the mitochondria and peroxisomes. aocs.orgnih.gov However, the presence of a methyl group on the carbon chain can hinder this process. A methyl group at the β-carbon (position 3) completely blocks β-oxidation. nih.gov For fatty acids with a methyl group at this position, such as phytanic acid, an initial α-oxidation step is required. wikipedia.orgbyjus.com Alpha-oxidation removes one carbon from the carboxyl end of the fatty acid, thereby shifting the position of the methyl group and allowing β-oxidation to proceed. wikipedia.orgnih.gov

In the case of Heptadecanoic acid, 4-methyl-, the methyl group is at the γ-carbon (position 4). This position does not directly block the initial steps of β-oxidation. Therefore, it is likely that this compound can be degraded via the β-oxidation pathway, yielding acetyl-CoA and propionyl-CoA. The presence of the methyl branch will, however, result in a branched acyl-CoA intermediate that may require specific enzymes for its further metabolism. Peroxisomes are known to play a significant role in the initial breakdown of methyl-branched fatty acids. aocs.orglibretexts.org

Table 2: Comparison of Fatty Acid Oxidation Pathways

Oxidation Pathway Cellular Location Substrate Specificity Key Feature
Alpha-oxidation Peroxisomes Fatty acids with a methyl group at the β-carbon (e.g., phytanic acid) wikipedia.orgechemi.com Removes a single carbon from the carboxyl end to bypass the methyl block. wikipedia.org
Beta-oxidation Mitochondria and Peroxisomes Straight-chain and some branched-chain fatty acids aocs.org Sequentially removes two-carbon units (acetyl-CoA). nih.gov
Omega-oxidation Endoplasmic Reticulum Minor pathway for fatty acid degradation byjus.com Oxidation occurs at the methyl end of the fatty acid. byjus.com

Microbial Biosynthesis and Strain Engineering for Branched-Chain Fatty Acid Production (e.g., Yarrowia lipolytica, Fungal species)

Microorganisms, particularly oleaginous yeasts and fungi, are capable of producing a diverse array of fatty acids, including odd-chain and branched-chain fatty acids. frontiersin.orgnih.gov These capabilities have made them attractive targets for metabolic engineering to produce valuable fatty acid-based bioproducts. frontiersin.org

The oleaginous yeast Yarrowia lipolytica is a well-studied platform for lipid production. frontiersin.org While it naturally produces mainly even-chain fatty acids, it can be engineered to synthesize significant quantities of odd-chain fatty acids. nih.gov This is typically achieved by providing propionate (B1217596) as a co-substrate, which serves as the primer for odd-chain fatty acid synthesis. nih.govfrontiersin.org By manipulating the pathways that compete for propionyl-CoA, the production of odd-chain fatty acids like heptadecenoic acid can be significantly enhanced. nih.gov

Metabolic engineering strategies in Y. lipolytica and other fungi often involve:

Overexpression of genes involved in the synthesis of precursors like propionyl-CoA. frontiersin.org

Deletion of genes in competing metabolic pathways to channel more substrate towards the desired product. nih.gov

Introduction of heterologous enzymes , such as thioesterases with specificity for shorter chain lengths, to control the final product. nih.gov

These approaches could potentially be adapted to produce specific branched-chain fatty acids like Heptadecanoic acid, 4-methyl-, by providing the appropriate branched-chain precursors and engineering the fatty acid synthesis machinery. Fungal fatty acid synthases are complex enzymes, and their modification can lead to the production of non-native fatty acids. nih.govmdpi.com

Biological Functions and Systemic Roles of Heptadecanoic Acid, 4 Methyl

Modulatory Effects on Cellular Processes in Non-Human Models (e.g., cell line studies, Daphnia magna)

No studies were identified that specifically investigate the modulatory effects of Heptadecanoic acid, 4-methyl- on cellular processes in non-human models. Research on other related compounds, such as 16-methylheptadecanoic acid methyl ester, has shown cytotoxic potential against various human cancer cell lines, including lung (A-549), colorectal (HCT-116), fibrosarcoma (HT-1080), prostate (PC-3), oral (KB), and skin carcinoma (A431) cells. researchgate.net However, these findings are specific to the 16-methyl isomer and cannot be extrapolated to the 4-methyl isomer.

Similarly, while the impact of various fatty acids, particularly polyunsaturated fatty acids, on the physiology and reproduction of the freshwater crustacean Daphnia magna is an area of active research, no literature specifically mentions the effects of Heptadecanoic acid, 4-methyl-. nih.govetsu.eduetsu.edufrontiersin.org The existing research focuses on broader fatty acid classes and their role in nutrition and adaptation to environmental conditions like temperature. etsu.eduetsu.edu

Interactions with Lipid Metabolism and Energy Homeostasis Pathways

There is no specific information detailing the interactions of Heptadecanoic acid, 4-methyl- with lipid metabolism and energy homeostasis pathways. In general, lipids and fatty acids are known to be central to cellular energy production through processes like β-oxidation, and they serve as building blocks for cellular structures and signaling molecules. nih.gov Branched-chain fatty acids can be metabolized, but their pathways can differ from straight-chain fatty acids, and the position of the methyl group can significantly influence how they are processed. Without specific studies on the 4-methyl isomer, its precise role in these fundamental biological processes remains unknown.

Role as a Metabolic Biomarker in Exogenous and Endogenous Contexts

Heptadecanoic acid, 4-methyl- has not been identified as a specific metabolic biomarker in either exogenous or endogenous contexts in the reviewed literature. Its unbranched parent compound, heptadecanoic acid (C17:0), is a well-known odd-chain fatty acid that is often used as a biomarker for the intake of dairy and ruminant fat. mdpi.com Elevated plasma levels of heptadecanoic acid have been linked in some studies to a lower risk of metabolic diseases. mdpi.com Furthermore, heptadecanoic acid, in conjunction with gut microbiota, has been suggested as a potential biomarker for chronic atrophic gastritis. nih.gov However, this role as a biomarker is specific to the straight-chain form and cannot be assumed for its methylated isomers.

Influence on Specific Biochemical Signatures (e.g., flavor compounds)

The influence of Heptadecanoic acid, 4-methyl- on biochemical signatures such as flavor and aroma is not documented. Organic acids and fatty acid esters are generally known to contribute to the flavor and aroma profiles of various foods. nih.govmdpi.comnih.govmdpi.com For example, different fatty acid methyl esters have been identified as volatile compounds in foods like lupin cultivars. nih.gov However, no studies have specifically identified Heptadecanoic acid, 4-methyl- as a contributor to the flavor or aroma of any particular food product.

Interactions with Microbial Communities and Host-Microbiota Crosstalk (e.g., gut microbiota)

Specific interactions between Heptadecanoic acid, 4-methyl- and microbial communities have not been described in the scientific literature. The broader relationship between dietary fats and the gut microbiome is an area of intense research. researchgate.netmdpi.com Studies have shown that the composition of gut microbiota can influence and be influenced by fatty acid metabolism. researchgate.net For instance, a study on chronic atrophic gastritis found a negative correlation between the unbranched heptadecanoic acid and the gut microbe Erysipelotrichaceae_UCG-003. nih.gov This highlights a potential for crosstalk, but provides no information specific to the 4-methyl isomer. The role of branched-chain fatty acids in host-microbiota interactions is complex and isomer-specific, leaving the function of Heptadecanoic acid, 4-methyl- in this context uncharacterized. nih.govresearchgate.netnih.gov

Advanced Methodologies for the Analysis and Structural Elucidation of Heptadecanoic Acid, 4 Methyl

Extraction and Isolation Techniques for Branched-Chain Fatty Acids from Complex Matrices

The initial and critical step in the analysis of Heptadecanoic acid, 4-methyl- is its efficient extraction and isolation from the sample matrix. The choice of extraction method is dictated by the nature of the sample, whether it be tissues, microbial cultures, or dairy products, and the state of the fatty acid (free or esterified).

A widely adopted method for lipid extraction is the one developed by Folch and colleagues, which utilizes a chloroform-methanol solvent system. This technique is effective in extracting a broad range of lipids, including BCFAs, from various biological samples. The procedure involves homogenizing the sample in a chloroform-methanol mixture, followed by a washing step to remove non-lipid contaminants.

For more targeted isolation of fatty acids, solid-phase extraction (SPE) is frequently employed. SPE allows for the separation of lipids into different classes based on their polarity. This is particularly useful for isolating the free fatty acid fraction, which may contain Heptadecanoic acid, 4-methyl-, from more complex lipids like triglycerides and phospholipids.

Supercritical fluid extraction (SFE) presents a greener alternative to traditional solvent-based methods. Utilizing supercritical carbon dioxide, often with a co-solvent like ethanol, SFE can be highly selective for the extraction of lipids. By manipulating the pressure and temperature, the solvating power of the supercritical fluid can be fine-tuned to target specific lipid classes.

The following table summarizes common extraction techniques for branched-chain fatty acids:

Extraction TechniquePrincipleAdvantagesCommon Applications
Solvent Extraction (e.g., Folch method) Partitioning of lipids into an organic solvent phase (chloroform/methanol).High recovery of a broad range of lipids.Biological tissues, cells, and fluids.
Solid-Phase Extraction (SPE) Differential adsorption of analytes onto a solid sorbent.Good for fractionation and cleanup of extracts.Isolation of specific lipid classes.
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (e.g., CO2) as the extraction solvent.Environmentally friendly, tunable selectivity.Extraction from food and natural products.

Derivatization Strategies for Enhanced Chromatographic Analysis (e.g., Fatty Acid Methyl Esters)

Due to their low volatility and potential for adsorption in the chromatographic system, fatty acids such as Heptadecanoic acid, 4-methyl- are typically derivatized prior to gas chromatography (GC) analysis. The most common derivatization strategy is the conversion of the fatty acid to its corresponding fatty acid methyl ester (FAME). jfda-online.com This process increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis.

Several reagents can be used to prepare FAMEs:

Acid-catalyzed esterification: This involves reacting the fatty acid with methanol (B129727) in the presence of an acid catalyst such as boron trifluoride (BF3), hydrochloric acid (HCl), or sulfuric acid (H2SO4). semanticscholar.org

Base-catalyzed transesterification: For fatty acids present in complex lipids (e.g., triglycerides), a base catalyst like sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol can be used to simultaneously extract and transesterify the fatty acids. semanticscholar.org

Derivatization with diazomethane (B1218177): While effective, the use of diazomethane is often limited due to its explosive and toxic nature. semanticscholar.org

The choice of derivatization reagent and reaction conditions is crucial to ensure complete conversion to the FAME without introducing artifacts or causing isomerization. nih.gov For instance, milder derivatization conditions are preferred when analyzing unsaturated fatty acids to prevent alterations to the double bonds.

High-Resolution Chromatographic and Mass Spectrometric Approaches

GC-MS is a cornerstone technique for the analysis of FAMEs, including branched-chain isomers like 4-methylheptadecanoic acid methyl ester. jfda-online.com In GC, the FAMEs are separated based on their boiling points and interactions with the stationary phase of the capillary column. The retention time of a specific FAME can provide initial identification.

High-polarity capillary columns, such as those with cyanopropyl stationary phases, are particularly effective in separating positional and geometric isomers of fatty acids. jfda-online.comnih.gov The methyl branch in 4-methylheptadecanoic acid alters its retention behavior compared to its straight-chain counterpart, heptadecanoic acid, and other methyl-branched isomers.

Following separation by GC, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure. For FAMEs, characteristic ions can help to confirm the chain length and, in some cases, the position of the methyl branch. The mass spectrum of heptadecanoic acid methyl ester, for example, would show a molecular ion peak and characteristic fragment ions. researchgate.net The fragmentation pattern of 4-methylheptadecanoic acid methyl ester will differ, allowing for its differentiation from other isomers.

LC-MS has emerged as a powerful tool for the analysis of intact lipids, offering a complementary approach to GC-MS. nih.gov One of the key advantages of LC-MS is that it can often be performed without the need for derivatization, which simplifies sample preparation and avoids potential artifacts. mdpi.com

Reversed-phase liquid chromatography is commonly used for lipidomics, separating lipids based on their hydrophobicity. The acyl chain length and the presence of branching, such as in 4-methylheptadecanoic acid, influence the retention time.

Coupling LC with high-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap instruments, allows for accurate mass measurements, which can be used to determine the elemental composition of the lipid. Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This can be particularly useful for identifying the fatty acid constituents of complex lipids. While locating the exact position of a methyl branch on a fatty acid chain using LC-MS/MS can be challenging with standard collision-induced dissociation, specialized fragmentation techniques are being developed to address this. rsc.org

For exceptionally complex samples containing numerous fatty acid isomers, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. gcms.cz In GCxGC, two columns with different stationary phase selectivities are coupled in series. The effluent from the first-dimension column is collected in discrete fractions and then rapidly re-injected onto the second-dimension column.

This orthogonal separation mechanism results in a structured two-dimensional chromatogram where chemically similar compounds, such as different classes of FAMEs, group together in distinct regions of the plot. This allows for the separation of isomers that may co-elute in a single-column GC analysis. The increased peak capacity and sensitivity of GCxGC make it a valuable tool for the detailed profiling of branched-chain fatty acids in complex natural samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including Heptadecanoic acid, 4-methyl-. azolifesciences.comnih.gov While MS techniques provide information about the mass and fragmentation of a molecule, NMR provides detailed insights into the connectivity of atoms within the molecule.

For the structural confirmation of 4-methylheptadecanoic acid, both ¹H and ¹³C NMR spectroscopy are employed.

¹H NMR: The proton NMR spectrum would show characteristic signals for the different types of protons in the molecule. The methyl group at the 4-position would give rise to a distinct signal, and its coupling to the adjacent methine proton would provide evidence for its location. Other key signals would include the terminal methyl group, the methylene (B1212753) groups of the fatty acid chain, and the protons adjacent to the carboxylic acid group.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The carbon of the methyl branch at the 4-position would have a characteristic chemical shift. The number of signals in the spectrum can confirm the total number of carbon atoms in the molecule.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, providing definitive proof of the 4-methyl substitution pattern. magritek.com While NMR is a powerful tool for structure determination, it is less sensitive than mass spectrometry and is typically used for the analysis of purified compounds or in cases where structural confirmation is paramount. nih.gov

Integration with Omics Technologies for Comprehensive Profiling (e.g., Lipidomics)

The comprehensive analysis of Heptadecanoic acid, 4-methyl-, a saturated branched-chain fatty acid (BCFA), is significantly enhanced by its integration with advanced omics technologies, particularly lipidomics and metabolomics. These high-throughput analytical approaches enable the simultaneous measurement and characterization of a vast array of lipids and metabolites within a biological system, providing a holistic view of the cellular lipidome and its response to various stimuli. The unique structural features of BCFAs, such as the methyl branch in 4-methylheptadecanoic acid, necessitate specialized analytical workflows for their accurate identification and quantification within complex biological matrices.

Lipidomics, a sub-discipline of metabolomics, focuses on the global study of lipids in biological systems. The integration of Heptadecanoic acid, 4-methyl- into lipidomics workflows allows for its profiling alongside a multitude of other fatty acids, glycerolipids, phospholipids, and other lipid species. This comprehensive profiling is crucial for understanding the relative abundance and functional significance of this specific BCFA in the context of the entire lipid network.

Advanced analytical platforms, primarily based on mass spectrometry (MS) coupled with chromatographic separation, are the cornerstone of lipidomics. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the analysis of BCFAs. For GC-MS analysis, fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs) prior to analysis. The resulting mass spectra provide characteristic fragmentation patterns that can aid in the identification of the fatty acid structure, including the position of the methyl branch.

LC-MS/MS offers the advantage of analyzing intact lipids, thereby preserving information about the complete lipid molecule. High-resolution mass spectrometry provides accurate mass measurements, which aids in the determination of the elemental composition of the fatty acid. Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of a specific ion, can provide structural information to pinpoint the location of the methyl branch along the fatty acid chain.

The application of these omics technologies has been particularly insightful in the field of microbial lipidomics. Bacteria are known to produce a diverse array of BCFAs, which play a crucial role in maintaining cell membrane fluidity and integrity. The fatty acid profile of a bacterium can serve as a chemotaxonomic marker, aiding in its identification and classification.

A notable example of the integration of Heptadecanoic acid, 4-methyl- in a lipidomics study is its identification in the marine sulfate-reducing bacterium, Desulfatibacillum aliphaticivorans. This bacterium is known for its ability to degrade alkanes and alkenes. A comprehensive analysis of its cellular fatty acid composition revealed the presence of 4-methylheptadecanoic acid (4-Me-17:0) among other fatty acids. The identification of this specific BCFA contributes to the understanding of the unique lipid metabolism of this organism and its adaptation to its environment.

Below is a data table summarizing the key fatty acids identified in a lipidomic analysis of a microbial sample, illustrating how Heptadecanoic acid, 4-methyl- is profiled in the context of other fatty acids.

Fatty AcidAbbreviationTypeRelative Abundance (%)
Palmitic acid16:0Saturated25.3
Heptadecanoic acid17:0Saturated5.1
Heptadecanoic acid, 4-methyl- 4-Me-17:0 Branched-Chain 1.8
Stearic acid18:0Saturated12.7
Oleic acid18:1n-9Monounsaturated35.2
Linoleic acid18:2n-6Polyunsaturated10.5
Other9.4
This table is a representative example based on typical microbial fatty acid profiles and is for illustrative purposes.

The data generated from such lipidomics studies are vast and complex, necessitating the use of bioinformatics tools for data processing, statistical analysis, and visualization. These tools help in identifying significant changes in the lipid profiles under different conditions and in correlating the presence of specific lipids, like Heptadecanoic acid, 4-methyl-, with particular biological functions or pathways.

Synthetic and Chemoenzymatic Strategies for Heptadecanoic Acid, 4 Methyl and Its Derivatives

Chemical Synthesis Approaches for Methyl-Branched Fatty Acids

The chemical synthesis of methyl-branched fatty acids requires methods that allow for the precise introduction of a methyl group at a specific position on the fatty acid chain. While a variety of classical organic reactions can be employed for the construction of fatty acid backbones, achieving specific branching patterns often necessitates specialized strategies.

One effective method for the stereoselective synthesis of 4-methyl-branched fatty acids is the use of chiral auxiliaries. An example of this approach is the asymmetric synthesis of (R)- and (S)-4-methyloctanoic acid, which provides a blueprint for the synthesis of longer-chain analogues like 4-methyl-heptadecanoic acid. This method involves the stereospecific alkylation of a pseudoephedrine derivative, which serves as a chiral auxiliary to direct the formation of the desired stereocenter at the C4 position. The key steps typically involve the attachment of a propionyl group to the pseudoephedrine auxiliary, followed by a diastereoselective alkylation with an appropriate alkyl halide. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched 4-methyl-branched fatty acid. This strategy offers high yields and excellent enantioselectivities, making it a valuable tool for accessing optically pure methyl-branched fatty acids.

Below is a table summarizing the key aspects of this asymmetric synthesis strategy.

Parameter Description
Method Asymmetric synthesis using a chiral auxiliary
Chiral Auxiliary Pseudoephedrine derivative
Key Reaction Stereospecific alkylation
Substrates Propionyl-pseudoephedrine amide and an alkyl iodide
Product Enantiomerically pure 4-methyl-branched fatty acid
Reported Enantiomeric Excess (ee) 93–94%
This table illustrates the asymmetric synthesis approach for producing enantiomerically pure 4-methyl-branched fatty acids.

Other general chemical methods that can be adapted for the synthesis of branched-chain fatty acids include organometallic reactions, such as those involving Grignard reagents, and carbon-carbon bond-forming reactions like the Wittig reaction. However, achieving specific branching at the C4 position with these methods may require multi-step syntheses and careful selection of starting materials and reaction conditions.

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for the production of methyl-branched fatty acids. These approaches often leverage the inherent specificity of enzymes to achieve desired chemical transformations under mild reaction conditions.

A prominent chemoenzymatic strategy for obtaining enantiomerically pure branched-chain fatty acids is through the kinetic resolution of a racemic mixture of the corresponding esters, catalyzed by lipases. tandfonline.com Lipases are a class of hydrolases that can catalyze the hydrolysis or transesterification of esters. In a kinetic resolution, the lipase (B570770) selectively acts on one enantiomer of the racemic substrate, allowing for the separation of the unreacted enantiomer from the product.

Research on the resolution of γ-branched fatty acid methyl esters, such as 4-methylhexanoic acid methyl ester and 4-methyloctanoic acid methyl ester, has demonstrated the feasibility of this approach. Candida antarctica lipase B (CALB) has been shown to be effective in the transesterification of these methyl esters, exhibiting moderate to good enantioselectivity. tandfonline.com The enantiomeric ratio (E), a measure of the enzyme's selectivity, can be significantly influenced by reaction conditions such as temperature. tandfonline.com For instance, a decrease in temperature has been shown to improve the enantioselectivity of CALB in the resolution of 4-methyloctanoic acid methyl ester. tandfonline.com

The table below summarizes findings from a study on the lipase-mediated kinetic resolution of γ-branched fatty acid methyl esters. tandfonline.com

Enzyme Substrate Reaction Enantiomeric Ratio (E)
Rhizomucor miehei lipase4-methylhexanoic acid methyl esterTransesterification2
Candida antarctica lipase B (CALB)4-methylhexanoic acid methyl esterTransesterification5
Candida antarctica lipase B (CALB)4-methyloctanoic acid methyl esterTransesterification8 (at 45°C)
Candida antarctica lipase B (CALB)4-methyloctanoic acid methyl esterTransesterification23 (at 27°C)
This interactive data table presents the results of the enzymatic kinetic resolution of γ-branched fatty acid methyl esters, highlighting the selectivity of different lipases.

In nature, the biosynthesis of methyl-branched fatty acids is often carried out by fatty acid synthase (FASN) systems. These multienzyme complexes can incorporate methylmalonyl-CoA instead of malonyl-CoA during the fatty acid chain elongation process, resulting in the introduction of a methyl branch. nih.govresearchgate.net The enzyme ECHDC1 has been identified as a key modulator of the abundance of methyl-branched fatty acids by controlling the levels of methylmalonyl-CoA. nih.govresearchgate.net Understanding these native biosynthetic pathways provides a foundation for the development of biocatalytic systems for the targeted production of specific branched-chain fatty acids.

Engineered Microbial Systems for Targeted Production

Metabolic engineering of microorganisms offers a promising and sustainable platform for the de novo production of 4-methyl-heptadecanoic acid and other valuable branched-chain fatty acids from simple carbon sources. By harnessing and manipulating the native metabolic pathways of microbial hosts, it is possible to create "cell factories" tailored for the synthesis of specific target molecules.

Several microbial hosts, including Escherichia coli, Saccharomyces cerevisiae, Pseudomonas putida, and Rhodococcus species, have been successfully engineered for the production of branched-chain fatty acids. nih.govnih.govnih.govresearchgate.net The general strategies employed in these engineering efforts often involve a multi-pronged approach:

Enhancing Precursor Supply: The biosynthesis of branched-chain fatty acids requires a sufficient supply of branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, 2-methylbutyryl-CoA) or methylmalonyl-CoA as an extender unit. Metabolic engineering strategies often focus on overexpressing the enzymes involved in the biosynthesis of these precursors, which are typically derived from branched-chain amino acid metabolism.

Redirecting Fatty Acid Synthesis: The native fatty acid synthesis pathway is often redirected towards the production of branched-chain fatty acids by expressing specific enzymes, such as branched-chain specific β-ketoacyl-ACP synthases (FabH) or wax ester synthases with a preference for branched-chain substrates.

Blocking Competing Pathways: To increase the flux towards the desired branched-chain fatty acid products, competing metabolic pathways are often downregulated or deleted. This can include blocking the synthesis of straight-chain fatty acids or inhibiting the degradation of the branched-chain products.

Host Organism Selection and Optimization: The choice of microbial host is crucial, as different organisms possess unique metabolic capabilities and tolerances. For instance, oleaginous yeasts like Saccharomyces cerevisiae are adept at lipid accumulation, while robust bacteria like Pseudomonas putida and Rhodococcus can utilize a wide range of carbon sources. nih.govnih.govnih.gov

The following table provides an overview of engineered microbial systems for the production of various branched-chain fatty acids, illustrating the common hosts and genetic modifications employed.

Host Organism Genetic Modifications Branched-Chain Products
Saccharomyces cerevisiaeOverexpression of isobutanol pathway enzymes; Deletion of negative regulators of phospholipid metabolism (e.g., RPD3, OPI1); Expression of wax ester synthase. nih.govFatty acid isobutyl esters, fatty acid isoamyl esters. nih.gov
Pseudomonas putidaKnockout of fatty acyl-CoA ligases to prevent β-oxidation; Expression of acyl-ACP thioesterase. nih.govresearchgate.netMedium-chain free fatty acids. nih.govresearchgate.net
Rhodococcus speciesOverexpression of thioesterases. nih.govFree fatty acids. nih.gov
This data table summarizes various metabolic engineering strategies in different microbial hosts for the production of branched-chain fatty acids and their derivatives.

While the specific production of 4-methyl-heptadecanoic acid in engineered microbes has not been extensively reported, the established principles and tools of metabolic engineering provide a clear path forward for achieving this goal. Future work will likely focus on identifying and expressing the necessary enzymes for introducing a methyl group at the C4 position and optimizing the metabolic network of the host organism to maximize the yield and titer of the target molecule.

Future Research Directions and Theoretical Frameworks for Heptadecanoic Acid, 4 Methyl

Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Determinants

The biosynthesis of BCFAs is known to diverge from that of straight-chain fatty acids. In many bacteria, the synthesis of iso- and anteiso- BCFAs utilizes primers derived from branched-chain amino acids like valine, leucine (B10760876), and isoleucine. wikipedia.org The enzyme responsible for the decarboxylation of the α-keto acid precursors is the branched-chain α-keto acid decarboxylase (BCKA). wikipedia.org However, the precise enzymatic machinery and genetic regulation responsible for introducing a methyl branch at the 4-position of a long-chain fatty acid like heptadecanoic acid in various organisms remains an open question.

Future research should focus on:

Identifying Novel Synthases and Elongases: The promiscuity of fatty acid synthase (FASN), which can incorporate methylmalonyl-CoA instead of malonyl-CoA to create methyl branches, is a potential mechanism. nih.govnih.gov Research is needed to determine if a specific FASN variant or a different class of enzymes is responsible for the 4-methyl configuration. It is plausible that a unique set of elongases and desaturases are involved in the downstream processing of a 4-methylated fatty acid precursor.

Genome-Wide Association Studies (GWAS): By correlating the abundance of Heptadecanoic acid, 4-methyl- with genetic variations across populations, it may be possible to pinpoint genes that influence its synthesis. This could lead to the discovery of novel enzymes or regulatory proteins.

Transcriptomic and Proteomic Analyses: Comparing the gene and protein expression profiles of cells or tissues with high versus low levels of this specific isomer could reveal the key enzymes and regulatory factors involved in its production. Identifying key genes, such as acyl-[acyl-carrier-protein] desaturase (SAD), which are critical for fatty acid synthesis, could provide a starting point. mdpi.com

Exploration of Uncharted Biological Roles and Signaling Pathways

While some monomethyl BCFAs are known to have anti-inflammatory and anti-cancer properties and influence cell membrane fluidity, the specific biological roles of Heptadecanoic acid, 4-methyl- are unknown. portlandpress.com Its unique structure suggests it could have distinct interactions with cellular components compared to more common straight-chain or iso/anteiso-branched fatty acids.

Key areas for future investigation include:

Membrane Dynamics and Protein Function: The position of the methyl group could uniquely alter the fluidity and curvature of cell membranes, potentially affecting the function of embedded proteins like receptors and ion channels.

Cellular Signaling: Fatty acids and their derivatives can act as signaling molecules. nih.gov Research should investigate whether Heptadecanoic acid, 4-methyl- or its metabolites can bind to and modulate nuclear receptors (e.g., PPARs) or other signaling proteins. portlandpress.com The potential for this isomer to influence inflammatory pathways, such as the mitogen-activated protein kinase (MAPK) or nuclear factor kappa-B (NFκB) signaling pathways, warrants detailed investigation. portlandpress.com

Metabolic Regulation: The compound could influence central metabolic processes. Studies have shown that other BCFAs can affect the expression of fatty acid synthase and genes related to inflammation, such as C-reactive protein (CRP) and IL-6, in liver cells. portlandpress.com Exploring its impact on lipid metabolism, glucose homeostasis, and energy balance is crucial.

Development of Novel Analytical Platforms for Precise Isomer Quantification

A major impediment to studying specific BCFA isomers is the analytical challenge of separating and quantifying them within complex biological mixtures. rsc.org Positional isomers of fatty acids are often difficult to resolve using standard gas chromatography (GC) or liquid chromatography (LC) methods. nih.govnih.gov

The development of novel analytical platforms is essential. Promising future directions are outlined in the table below.

Analytical PlatformDescriptionPotential Advantage for Isomer Quantification
Comprehensive 2D Gas Chromatography (GCxGC) Employs two different chromatography columns with distinct separation mechanisms to significantly increase peak capacity and resolution. researchgate.netEnhanced separation of complex isomeric mixtures that co-elute in single-dimension GC, allowing for more accurate quantification.
Advanced Liquid Chromatography (LC) Utilizes specialized column chemistries, such as C30 reversed-phase columns, which offer unique selectivity for lipid isomers. nih.govImproved chromatographic resolution of isobaric lipids containing different acyl chains, including BCFAs.
Mass Spectrometry with Novel Fragmentation Techniques like Electron Activated Dissociation (EAD) can provide detailed structural information by inducing fragmentation that reveals the precise location of methyl branches. nih.govDirect identification of the methyl group's position on the fatty acid chain, overcoming the ambiguity of traditional MS methods.
Chemical Isotope Labeling LC-MS Involves derivatizing samples with isotopic tags to improve detection sensitivity and accuracy, allowing for precise relative quantification between samples. tmiclinode.comIncreased confidence in identifying and quantifying low-abundance isomers by comparing labeled samples to a labeled reference standard.

These advanced techniques, moving beyond traditional GC-MS analysis of fatty acid methyl esters (FAMEs), are critical for building a clear picture of the distribution and abundance of Heptadecanoic acid, 4-methyl- in biological systems. rsc.orgresearchgate.net

Computational Modeling and Systems Biology Approaches for Metabolic Network Analysis

Understanding the metabolic impact of a single fatty acid isomer requires a systems-level perspective. Computational modeling allows for the integration of large datasets to simulate and predict how Heptadecanoic acid, 4-methyl- interacts with the broader metabolic network. nih.govnih.gov

Future research should leverage the following computational approaches:

ApproachDescriptionApplication to Heptadecanoic Acid, 4-methyl-
Genome-Scale Metabolic Models (GEMs) Comprehensive models that include all known metabolic reactions in an organism, allowing for the simulation of metabolic fluxes under various conditions. plos.orgSimulating the synthesis and degradation pathways of the compound and predicting how its presence affects other metabolic pathways, such as central carbon or energy metabolism. ijml.org
Dynamic Metabolic Modeling Uses ordinary differential equations to model the concentrations of metabolites over time, providing insights into the dynamic response of the metabolic network. nih.govmdpi.comPredicting how cellular levels of the isomer change in response to dietary or environmental stimuli and identifying key control points in its metabolism.
Metabolic Flux Analysis (MFA) An experimental and computational technique used to quantify the flow of metabolites through a metabolic network.Tracing the incorporation and transformation of isotopically labeled precursors into Heptadecanoic acid, 4-methyl-, thereby experimentally validating its biosynthetic pathways.
Integration with Multi-Omics Data Combining metabolomic data with transcriptomic, proteomic, and genomic data to build more accurate and predictive models of cellular metabolism. nih.govLinking the abundance of the isomer to the expression of specific genes and proteins to generate new hypotheses about its function and regulation.

By using these computational tools, researchers can move beyond studying the molecule in isolation and begin to understand its role within the complex, interconnected system of cellular metabolism. plos.orgnih.gov

Q & A

Q. What are the standard protocols for synthesizing 4-methylheptadecanoic acid, and how can purity be validated?

Synthesis typically involves catalytic hydrogenation or enzymatic modification of precursor fatty acids. For validation, gas chromatography coupled with mass spectrometry (GC/MS) is recommended, using internal standards like heptadecanoic acid (unlabeled) to assess purity . Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for structural confirmation, with reference data from databases such as the NIST Chemistry WebBook . Ensure solvent residues are quantified via headspace GC to meet analytical thresholds.

Q. How is 4-methylheptadecanoic acid utilized as an internal standard in metabolomics studies?

In GC/TOFMS-based metabolomics, it serves as a reference for fatty acid quantification. Protocols involve spiking samples with a known concentration of the compound to normalize extraction efficiency and correct instrument variability. For example, in esophageal squamous cell carcinoma studies, it helped quantify fatty acid profiles alongside valine-D8 and phenylalanine-D8 as amino acid controls . Data processing tools like ChromaTOF, paired with the NIST spectral library, ensure accurate peak alignment .

Q. What safety precautions are essential when handling 4-methylheptadecanoic acid in laboratory settings?

Follow GHS guidelines: wear nitrile gloves, use fume hoods to avoid inhalation, and store at 4°C in inert containers. Emergency protocols for skin contact include immediate washing with soap and water, followed by medical evaluation if irritation persists. Refer to safety data sheets (SDS) for specific disposal regulations .

Advanced Research Questions

Q. How can researchers address co-elution challenges of 4-methylheptadecanoic acid with structurally similar metabolites in GC/MS analysis?

Advanced methods include:

  • Tandem MS (MS/MS) : Fragmentation patterns distinguish co-eluting isomers.
  • Derivatization : Trimethylsilyl (TMS) or methyl ester derivatives improve chromatographic resolution .
  • Multi-platform validation : Cross-validate results using LC-MS or capillary electrophoresis to resolve ambiguities .

Q. What strategies are effective for synthesizing and characterizing complex derivatives like 17-hydroxy-4,4,14,14-tetramethyl-9-oxo heptadecanoic acid?

Synthesis requires regioselective oxidation (e.g., using tert-butyl hydroperoxide) and methylation under controlled conditions. Characterization involves high-resolution MS (HRMS) for molecular formula confirmation and 2D NMR (COSY, HSQC) to resolve methyl group positioning and keto-enol tautomerism. Computational modeling (DFT) can predict stability of intermediates .

Q. How do isotopic labeling studies (e.g., deuterated 4-methylheptadecanoic acid) enhance tracer experiments in lipid metabolism research?

Deuterated analogs (e.g., heptadecanoic acid-[d33]) enable precise tracking of metabolic flux in vivo. Applications include:

  • Stable isotope-resolved metabolomics (SIRM) : Quantify incorporation into phospholipids using LC-MS/MS.
  • Kinetic studies : Monitor β-oxidation rates in cell cultures via time-resolved isotopic enrichment .

Q. How should researchers reconcile contradictory data in fatty acid quantification across different analytical platforms?

  • Method calibration : Use harmonized internal standards (e.g., heptadecanoic acid across GC and LC platforms) .
  • Cross-lab validation : Share raw data and processing algorithms via FAIR-compliant repositories (e.g., Chemotion ELN) to identify platform-specific biases .
  • Meta-analysis : Apply multivariate statistics (PCA, OPLS-DA) to isolate platform-independent biomarkers .

Methodological Notes

  • Data Reporting : Include raw spectra, derivatization protocols, and instrument parameters in supplementary materials to ensure reproducibility .
  • Ethical Compliance : For human studies, detail participant selection criteria and IRB approval processes, as outlined in biomedical research guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.